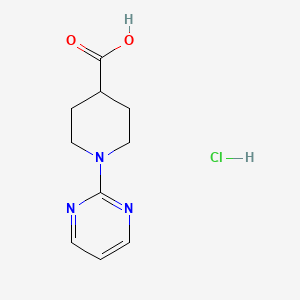

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWVJSXLFYYOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Ring

The pyrimidine ring can be synthesized via classical heterocyclic synthesis methods such as the Biginelli reaction, which condenses urea, an aldehyde, and a β-keto ester to form dihydropyrimidinones that can be further elaborated to pyrimidines. Alternatively, commercially available pyrimidine derivatives can be used as starting materials to simplify synthesis.

Attachment of the Piperidine Ring

The piperidine ring is introduced through nucleophilic substitution or coupling reactions. A common approach involves reacting a suitable piperidine derivative (e.g., piperidine-4-carboxylic acid or its ester) with a pyrimidine precursor bearing a good leaving group at the 2-position. This nucleophilic substitution allows the formation of the 1-(pyrimidin-2-yl)piperidine scaffold.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the piperidine ring can be introduced or preserved by:

- Starting from piperidine-4-carboxylic acid (isonipecotic acid) derivatives.

- Oxidation of corresponding alcohols or aldehydes to carboxylic acids using oxidizing agents.

- Protection/deprotection strategies if necessary to avoid side reactions during ring coupling.

Formation of the Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt by treatment with hydrochloric acid, typically using 1.0 to 1.5 equivalents of HCl in an appropriate solvent. This step improves the compound’s stability, solubility, and handling properties.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrimidine ring synthesis | Biginelli reaction or use of pyrimidine derivatives | Formation of pyrimidine core |

| 2 | Nucleophilic substitution | Piperidine-4-carboxylic acid + pyrimidine precursor | Solvent: DMF or ethanol; temperature: 60–80°C |

| 3 | Oxidation (if needed) | Oxidizing agents like KMnO4 or H2O2 | To introduce or maintain carboxylic acid |

| 4 | Salt formation | Treatment with HCl (1.0–1.5 eq) | Solvent: ethanol or ether; room temperature |

Alternative and Related Synthetic Approaches

While direct literature on 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is limited, related compounds such as 1-(Pyridin-2-yl)piperidine-4-carboxylic acid and its derivatives provide insight into analogous synthetic strategies:

- Reductive amination of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid derivatives under hydrogenation conditions using Pd/C catalyst.

- Nucleophilic substitution of piperidine-4-carboxylic acid derivatives with halogenated pyridine or pyrimidine analogs.

- Use of transfer hydrogenation with formaldehyde and palladium catalysts to methylate piperidine nitrogen, which can be adapted for pyrimidine substitution.

Research Findings and Reaction Optimization

- Catalysts and Solvents: Use of polar aprotic solvents like DMF or ethanol facilitates nucleophilic substitution reactions. Catalysts such as palladium on charcoal are effective in hydrogenation or transfer hydrogenation steps.

- Temperature Control: Reactions are typically conducted between ambient temperature and 90°C to optimize yield and minimize side reactions or discoloration.

- Purification: Final products are purified by recrystallization or chromatography, and the hydrochloride salt formation aids in obtaining crystalline, stable compounds.

- Yield and Purity: Reported yields for related piperidine-pyridine derivatives range from 55% to 75%, with purity levels above 90% achievable by optimized conditions.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Pyrimidine ring formation | Biginelli reaction or pyrimidine precursor | Urea, aldehyde, β-keto ester; reflux | Variable | Classical heterocyclic synthesis |

| Piperidine attachment | Nucleophilic substitution | Piperidine-4-carboxylic acid + pyrimidine halide; DMF, 60–80°C | 60–75 | Requires good leaving group on pyrimidine |

| Carboxylic acid introduction | Oxidation or starting from acid | KMnO4, H2O2 or direct use of isonipecotic acid | High if starting from acid | Protecting groups may be needed |

| Hydrochloride salt formation | Acid treatment | HCl (1.0–1.5 eq), ethanol or ether, RT | Quantitative | Improves stability and solubility |

The preparation of this compound involves a multi-step synthetic approach combining heterocyclic chemistry and functional group transformations. The key steps include pyrimidine ring formation, nucleophilic substitution to attach the piperidine ring, maintenance or introduction of the carboxylic acid group, and final salt formation. Optimization of reaction conditions such as solvent choice, temperature, and catalyst use is critical to achieving high yield and purity. The hydrochloride salt form enhances the compound’s physicochemical properties for further applications.

This synthesis strategy is supported by diverse research findings and analogous compound preparations, providing a robust framework for laboratory or industrial scale production.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride has various applications in scientific research, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Biology: The compound is used in chemical biology to study its interactions with proteins and other biomolecules.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids and proteins, while the piperidine ring can enhance the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride and its analogs:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound increases aqueous solubility compared to its free base. Analogous compounds like 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate further enhance solubility through hydration .

- Lipophilicity : Brominated analogs (e.g., 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride) exhibit higher logP values due to aromatic halogenation, influencing blood-brain barrier penetration .

Biological Activity

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of approximately 242.70 g/mol. It features a piperidine ring substituted with a pyrimidine group and a carboxylic acid moiety, which contributes to its biological properties. The structural characteristics enable interactions with various biological targets, making it a candidate for drug development.

1. Neuropharmacological Effects

Initial studies have suggested that this compound exhibits potential neuropharmacological effects. Its ability to interact with neurotransmitter receptors may lead to applications in treating neurological disorders. Research indicates that compounds in this class can modulate the activity of neurotransmitters, which is crucial for developing treatments for conditions such as depression and anxiety.

2. Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of pyrimidine derivatives. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives have demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. The IC50 values for some analogs ranged from 19.45 μM to 42.1 μM for COX-2 inhibition, showcasing their effectiveness compared to standard treatments like diclofenac .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 μM | 31.4 μM |

| 4b | 26.04 μM | 23.8 μM |

| 4d | 28.39 μM | 34.4 μM |

3. Antioxidant Activity

Research has also highlighted the antioxidant potential of pyrimidine derivatives, including this compound. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown moderate antioxidant activity among pyrimidine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the piperidine or pyrimidine rings can significantly influence their pharmacological profiles:

- Electron-donating groups : Enhancements in anti-inflammatory activity have been observed with electron-releasing substituents on the pyrimidine ring.

- Substituent variations : Different substitutions lead to variations in receptor affinity and biological activity, indicating that careful structural modifications can yield more potent derivatives .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Anti-tumor Activity : Compounds structurally related to this compound have shown promise in inhibiting Class I PI3-kinase enzymes, which are implicated in cancer progression. This suggests potential applications in oncology .

- Neuroprotective Effects : In animal models, certain derivatives exhibited protective effects against neuroinflammation, indicating their potential role in treating neurodegenerative diseases .

Q & A

Q. What are the critical safety protocols for handling 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .

- Respiratory protection: For dust exposure, use NIOSH-approved P95 respirators (US) or P1 filters (EU) .

- Engineering Controls:

- Emergency Procedures:

- Storage:

Q. What synthetic methodologies are typically used to prepare this compound?

Methodological Answer:

- Key Reaction Steps:

- Piperidine Functionalization: React piperidine-4-carboxylic acid with pyrimidine derivatives via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Hydrochloride Salt Formation: Treat the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

- Optimization Tips:

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

Methodological Answer:

- Common Issues and Solutions:

- Impurity Formation:

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) before proceeding to the final step .

- Characterize impurities using LC-MS or NMR to identify side products (e.g., unreacted pyrimidine or oxidized intermediates) .

- Low Coupling Efficiency:

- Optimize reaction conditions: Increase temperature (80–100°C) or use coupling agents like EDC/HOAt for amide bond formation .

- Salt Precipitation Challenges:

- Adjust solvent polarity (e.g., switch from ethanol to acetone) to enhance hydrochloride crystallization .

Q. How should contradictory stability data for this compound under varying storage conditions be resolved?

Methodological Answer:

- Stability Assessment Framework:

- Controlled Studies:

- Conduct accelerated stability tests at 40°C/75% RH for 1–3 months and compare degradation profiles via HPLC .

- Environmental Factors:

- Test sensitivity to light by storing aliquots in amber vs. clear glass vials; analyze UV-Vis spectra for photodegradation .

- Data Reconciliation:

- Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes affecting stability .

Q. What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy:

- Use ¹H/¹³C NMR to verify piperidine and pyrimidine ring integration ratios (e.g., 4:2 proton signals for piperidine vs. pyrimidine) .

- High-Resolution Mass Spectrometry (HRMS):

- Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.0984 for C₁₀H₁₄N₃O₂Cl) .

- Purity Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.